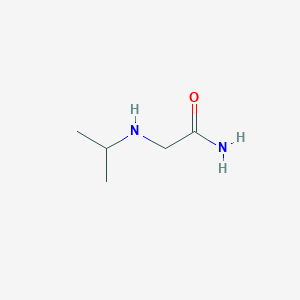

2-(Isopropylamino)acetamide

Description

2-(Isopropylamino)acetamide is a secondary amine-containing acetamide derivative with the molecular formula C₅H₁₂N₂O and a molecular weight of 116.17 g/mol. Its structure consists of an acetamide backbone substituted with an isopropylamino group (-NH-CH(CH₃)₂) at the α-carbon.

Properties

CAS No. |

67863-05-2; 85791-77-1 |

|---|---|

Molecular Formula |

C5H12N2O |

Molecular Weight |

116.164 |

IUPAC Name |

2-(propan-2-ylamino)acetamide |

InChI |

InChI=1S/C5H12N2O/c1-4(2)7-3-5(6)8/h4,7H,3H2,1-2H3,(H2,6,8) |

InChI Key |

BKDSFWIFBDVZHY-UHFFFAOYSA-N |

SMILES |

CC(C)NCC(=O)N |

solubility |

not available |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

Structural and Functional Analogues

The biological activity of acetamide derivatives is highly dependent on substituents. Below is a comparative analysis of key compounds:

Table 1: Structural and Pharmacological Comparison

Pharmacological Activities

Antimicrobial Activity

- N-(3-isopropylphenyl) acetamide (48) and related derivatives (e.g., compound 47) demonstrate potent activity against Gram-positive bacteria, attributed to the benzo[d]thiazol-5-ylsulfonyl group, which disrupts bacterial cell membranes .

- This compound’s simpler structure may lack the broad-spectrum efficacy of these analogs but could serve as a scaffold for optimizing lipophilicity and membrane penetration.

Anticancer Activity

- Pyridazin-3(2H)-one acetamides (e.g., FPR2 agonists) show selective activation of neutrophils, suggesting anti-inflammatory and indirect anticancer roles .

- Chlorophenyl acetamides exhibit cytotoxicity against colon (HCT-116) and breast (MCF-7) cancer cells, likely through DNA intercalation or topoisomerase inhibition .

Physicochemical Properties

- Solubility: Atenolol’s hydroxypropoxy group improves aqueous solubility (750 g/L in ethanol), whereas this compound’s hydrophobicity may limit solubility but enhance blood-brain barrier penetration .

- Synthetic Accessibility: Derivatives like N-(6-trifluoromethylbenzothiazole-2-yl)acetamide are synthesized via high-yield (90%) routes involving sulfonylation and amidation, suggesting scalable methods for this compound synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.